molecular formula C9H4BrClO2 B8761356 8-Bromo-6-chloro-2H-chromen-2-one CAS No. 188813-16-3

8-Bromo-6-chloro-2H-chromen-2-one

Katalognummer: B8761356
CAS-Nummer: 188813-16-3
Molekulargewicht: 259.48 g/mol
InChI-Schlüssel: SKHMMUFWOTWUKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-6-chloro-2H-chromen-2-one is a halogenated coumarin derivative characterized by bromine and chlorine substituents at positions 8 and 6, respectively, on the chromen-2-one backbone. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The introduction of halogen atoms typically enhances electrophilicity and metabolic stability, making this compound a candidate for pharmaceutical and materials science applications.

Eigenschaften

CAS-Nummer

188813-16-3

Molekularformel

C9H4BrClO2

Molekulargewicht

259.48 g/mol

IUPAC-Name

8-bromo-6-chlorochromen-2-one

InChI

InChI=1S/C9H4BrClO2/c10-7-4-6(11)3-5-1-2-8(12)13-9(5)7/h1-4H

InChI-Schlüssel

SKHMMUFWOTWUKU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)OC2=C(C=C(C=C21)Cl)Br

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

Positional Isomerism :

  • 3-Bromo-6-chloro-2H-chromene (C₉H₆BrClO) differs in the bromine position (3 vs. 8).
  • 6-Bromo-8-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one (C₁₆H₁₀BrClO₃) adds a 4-hydroxyphenyl and methyl group at positions 3 and 3. The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the non-hydroxylated target compound .

Functional Group Complexity :

  • (E)-6-Bromo-3-{2-[2-(4-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one incorporates a thiazole-hydrazine moiety, significantly altering its chemical behavior. Such modifications are common in drug design to enhance target specificity .

Reactivity Trends :

  • Bromine at position 8 (target compound) vs. 3 () influences steric accessibility for further substitution. Position 8 is less sterically hindered, favoring electrophilic aromatic substitution reactions.
  • The hydroxyphenyl group in 6-Bromo-8-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one enables conjugation with the coumarin core, extending UV absorption spectra—a critical feature for optical materials .

Physical and Spectroscopic Properties

Compound Molecular Formula Molecular Weight (g/mol) Predicted Boiling Point (°C) Predicted pKa Notable Features
8-Bromo-6-chloro-2H-chromen-2-one C₉H₄BrClO₂ 275.49 N/A N/A Halogenated, planar structure
3-Bromo-6-chloro-2H-chromene C₉H₆BrClO 245.50 N/A N/A Positional isomer, lower molecular weight
6-Bromo-8-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one C₁₆H₁₀BrClO₃ 365.61 537.1 ± 50.0 9.58 ± 0.30 Enhanced H-bonding, higher solubility
  • Solubility: The hydroxyphenyl derivative’s predicted pKa (~9.58) suggests moderate acidity, enabling salt formation in basic conditions, unlike the non-hydroxylated target compound .
  • Thermal Stability : Higher molecular weight and substituent bulk in the hydroxyphenyl analogue correlate with its elevated predicted boiling point (537°C) .

Crystallographic and Structural Validation

  • Crystallography Tools: Structures like 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol () are resolved using SHELX () and ORTEP-3 (), emphasizing the role of software in validating halogenated aromatic systems.
  • Hydrogen Bonding : The hydroxyphenyl group in likely forms intermolecular O–H···O bonds, as described in Etter’s graph-set analysis (), which could stabilize crystal packing compared to the target compound’s weaker halogen-based interactions.

Q & A

Q. What are the established synthetic routes for 8-Bromo-6-chloro-2H-chromen-2-one, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves bromination and cyclization of a pre-functionalized chromenone precursor. For example:

Bromination : Introduce bromine at the 8-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .

Chlorination : Use sulfuryl chloride (SO₂Cl₂) or POCl₃ to introduce chlorine at the 6-position, leveraging electrophilic aromatic substitution .

Cyclization : Achieve lactone formation via acid-catalyzed intramolecular esterification.

Q. Characterization :

  • NMR : Confirm regioselectivity via 1H^1H and 13C^{13}C NMR (e.g., downfield shifts for aromatic protons adjacent to halogens) .
  • HPLC : Monitor purity (>95%) using a C18 column with UV detection at 254 nm .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
BrominationNBS, DMF, 0°C7296%
ChlorinationSO₂Cl₂, AlCl₃, 50°C6892%

Q. What spectroscopic techniques are recommended for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. For example, monoclinic systems (space group P2₁/n) with unit cell parameters a = 10.489 Å, b = 11.470 Å, c = 18.803 Å, β = 92.127° .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 267.93 for C₉H₄BrClO₂) .
  • FT-IR : Identify lactone carbonyl stretches (~1740 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for bromination/chlorination steps to predict regioselectivity. For example, B3LYP/6-31G(d) models can map electron density differences at reactive sites .
  • Hirshfeld Surface Analysis : Analyze non-covalent interactions (e.g., halogen bonding) in crystal structures to guide solvent selection .

Case Study :
A study on 6-bromo-chromenone derivatives used DFT to identify that bromine at C-8 reduces steric hindrance, favoring a 72% yield compared to alternative positions .

Q. How to resolve contradictions in reported reaction yields for halogenation steps?

Methodological Answer: Contradictions often arise from:

  • Solvent Effects : Polar aprotic solvents (DMF) vs. non-polar (CH₂Cl₂) alter reaction kinetics.
  • Catalyst Loadings : Excess AlCl₃ (>1.5 eq.) may over-chlorinate, reducing yields .

Q. Experimental Design Recommendations :

DOE (Design of Experiments) : Vary temperature (0–50°C), catalyst ratios (0.5–2.0 eq.), and solvents.

In Situ Monitoring : Use Raman spectroscopy to track intermediate formation .

Table 2 : Yield Variability in Chlorination

Catalyst (eq.)SolventYield (%)Reference
AlCl₃ (1.0)CH₂Cl₂68
FeCl₃ (1.5)DMF55

Q. What strategies improve regioselectivity in halogenated chromenone derivatives?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at meta positions to guide halogenation .
  • Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions (e.g., 80°C, 150 W, 20 min) .

Example :
A study achieved 85% regioselectivity for bromination at C-8 using a nitro group at C-5 to deactivate competing sites .

Q. How to address discrepancies in crystallographic data for halogenated chromenones?

Methodological Answer:

  • Multi-Temperature Data Collection : Resolve thermal motion artifacts by collecting data at 100 K and 298 K .
  • Twinned Crystals : Use PLATON’s TWINABS to correct for pseudo-merohedral twinning .

Case Study :
A dimethylformamide solvate structure (C₁₆H₉BrO₅·2C₃H₇NO) required twin refinement to achieve R₁ = 0.036 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.